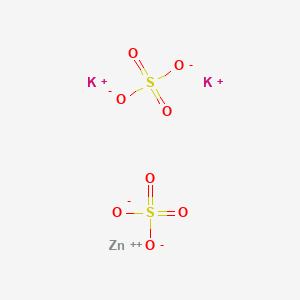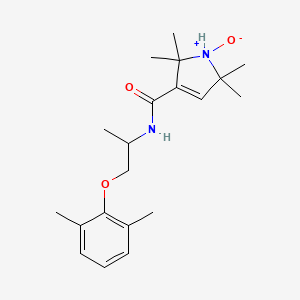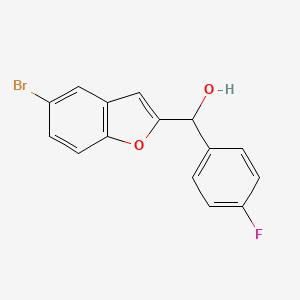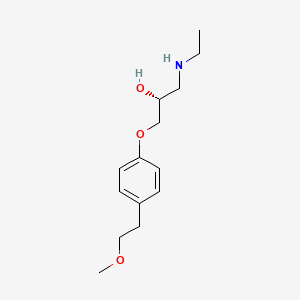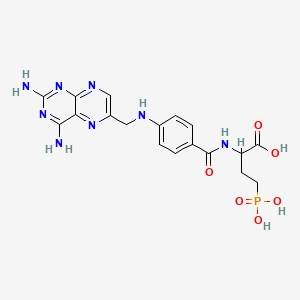
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1)Benzopirano(2,3-b)(1,5)benzodiazepin-13(6H)-ona, 6-etil- es un compuesto orgánico complejo que pertenece a la clase de benzodiazepinas fusionadas con estructuras de benzopirano. Estos compuestos son conocidos por sus diversas actividades farmacológicas, incluyendo propiedades ansiolíticas, sedantes y anticonvulsivas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1)Benzopirano(2,3-b)(1,5)benzodiazepin-13(6H)-ona, 6-etil- típicamente involucra reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación de los precursores de benzopirano y benzodiazepina, seguido de su fusión bajo condiciones específicas. Los reactivos comunes utilizados en estas reacciones incluyen ácidos o bases fuertes, catalizadores y disolventes como diclorometano o etanol. Las condiciones de reacción a menudo requieren temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
La producción industrial de estos compuestos puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de cribado de alto rendimiento y la optimización de las condiciones de reacción asegura la producción eficiente del compuesto con alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
(1)Benzopirano(2,3-b)(1,5)benzodiazepin-13(6H)-ona, 6-etil- puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Conversión a formas más oxidadas utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Reducción a formas menos oxidadas utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Reacciones de sustitución nucleofílica o electrofílica para introducir diferentes grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Disolventes: Diclorometano, etanol, agua.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, (1)Benzopirano(2,3-b)(1,5)benzodiazepin-13(6H)-ona, 6-etil- se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, este compuesto puede estudiarse por sus interacciones con diversas biomoléculas, como proteínas y ácidos nucleicos. Su capacidad para modular las vías biológicas lo convierte en una herramienta valiosa para comprender los procesos celulares.
Medicina
Médicamente, los compuestos con estructuras similares a menudo se investigan por sus posibles efectos terapéuticos. Pueden explorarse como candidatos para el tratamiento de la ansiedad, la epilepsia y otros trastornos neurológicos.
Industria
En el sector industrial, estos compuestos pueden utilizarse en el desarrollo de nuevos materiales, incluyendo polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (1)Benzopirano(2,3-b)(1,5)benzodiazepin-13(6H)-ona, 6-etil- implica su interacción con dianas moleculares específicas, como receptores o enzimas. Estas interacciones pueden modular diversas vías de señalización, lo que lleva a los efectos observados del compuesto. Por ejemplo, la unión a los receptores GABA puede resultar en efectos ansiolíticos o sedantes.
Comparación Con Compuestos Similares
Compuestos similares
Diazepam: Una benzodiazepina bien conocida con propiedades ansiolíticas y sedantes.
Lorazepam: Otra benzodiazepina utilizada por sus efectos ansiolíticos y anticonvulsivos.
Cumarina: Un derivado de benzopirano conocido por sus propiedades anticoagulantes.
Singularidad
(1)Benzopirano(2,3-b)(1,5)benzodiazepin-13(6H)-ona, 6-etil- destaca por su estructura fusionada de benzopirano y benzodiazepina, que puede conferir propiedades farmacológicas únicas no observadas en otros compuestos. Su patrón específico de sustitución y grupos funcionales también contribuyen a su comportamiento químico distintivo.
Propiedades
Número CAS |
112058-95-4 |
|---|---|
Fórmula molecular |
C18H14N2O2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
6-ethylchromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C18H14N2O2/c1-2-20-15-9-5-4-8-14(15)19-11-13-17(21)12-7-3-6-10-16(12)22-18(13)20/h3-11H,2H2,1H3 |
Clave InChI |
HJHUNLYWCZLFJZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2N=CC3=C1OC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


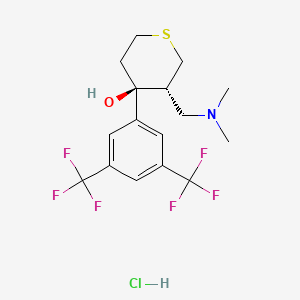



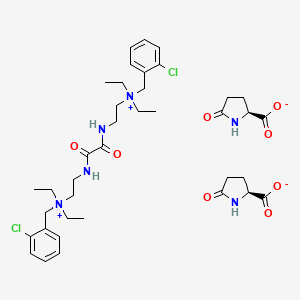

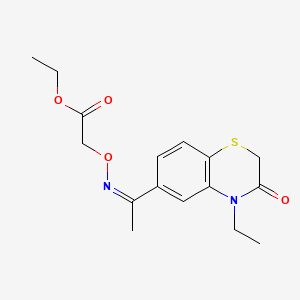
![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)
